molecular formula C9H6BrF3O3 B13694128 2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid

2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid

Cat. No.: B13694128
M. Wt: 299.04 g/mol
InChI Key: AOMFKZDOCCGNSB-UHFFFAOYSA-N
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Description

2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxyacetic acid moiety attached to a phenyl ring

Chemical Reactions Analysis

Types of Reactions

2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
  • 4-(Trifluoromethyl)phenylboronic acid
  • 2-Bromo-2’-(trifluoromethyl)acetophenone

Uniqueness

2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C9H6BrF3O3

Molecular Weight

299.04 g/mol

IUPAC Name

2-[3-bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C9H6BrF3O3/c10-6-3-4(7(14)8(15)16)1-2-5(6)9(11,12)13/h1-3,7,14H,(H,15,16)

InChI Key

AOMFKZDOCCGNSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)Br)C(F)(F)F

Origin of Product

United States

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